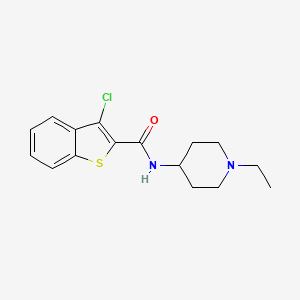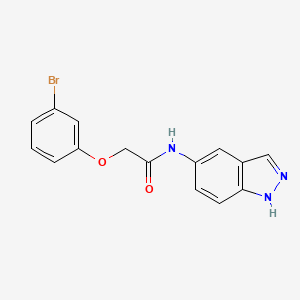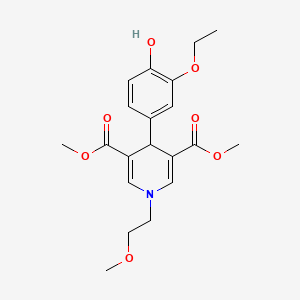![molecular formula C26H30N2O4S B4627172 N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)
N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves complex organic reactions designed to produce specific antitumor effects. For instance, compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been synthesized and shown to be potent cell cycle inhibitors, indicating a sophisticated understanding of sulfonamide chemistry and its application in medicinal chemistry (Owa et al., 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been closely studied using techniques like X-ray diffraction analysis, revealing specific geometric configurations that are crucial for their biological activity. For example, the crystal structures of related compounds, such as methyl and ethyl N-(2,3-dimethoxybenzyl)-N-(p-toluenesulfonyl)-2-phenyl-glycinates, provide insights into the synclinal conformation essential for their activity (González-Cameno et al., 1998).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, contributing to their diverse biological activities. Techniques like initiator-fragment incorporation radical copolymerization have been used to synthesize complex sulfonamide-based structures, illustrating the versatile chemical properties of these compounds (Sato et al., 2004).
Applications De Recherche Scientifique
Antitumor Potential
Compounds from sulfonamide-focused libraries, including derivatives similar to the specified compound, have been evaluated for their antitumor properties. These compounds have been tested in cell-based screens using a panel of human cancer cell lines, with some advancing to clinical trials due to their potent cell cycle inhibition abilities. Notably, these sulfonamides disrupt tubulin polymerization or act as antiproliferative agents by causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. High-density oligonucleotide microarray analysis has further characterized these antitumor sulfonamides based on gene expression changes, highlighting the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Metabolic Profiling
In the context of novel psychoactive substances, metabolic profiling is crucial for understanding the biotransformation and potential toxicological effects of these compounds. N-Benzylphenethylamines, structurally related to the compound , have been studied for their metabolism in vivo in rats and in vitro in human liver microsomes and Cunninghamella elegans mycelium. These studies reveal the major metabolic pathways, including mono- and bis-O-demethylation, hydroxylation, and subsequent conjugation reactions, which are integral for assessing the pharmacokinetics and pharmacodynamics of such substances (Šuláková et al., 2021).
Synthetic Applications
The compound's structural motif is beneficial in synthetic chemistry, particularly in the benzylation of alcohols and phenols, showcasing its utility as a reagent for introducing methoxybenzyl protecting groups. Such applications are crucial for the synthesis of complex organic molecules, where selective protection and deprotection steps are essential for achieving the desired chemical transformations (Carlsen, 1998).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-20-7-13-25(14-8-20)33(30,31)28(18-23-6-4-5-21(2)17-23)19-26(29)27-16-15-22-9-11-24(32-3)12-10-22/h4-14,17H,15-16,18-19H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSHQGCETQHJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)

![ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)

![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)

![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)
